molecular formula C9H10O2 B3049766 (3-Phenyloxiranyl)methanol CAS No. 21915-53-7

(3-Phenyloxiranyl)methanol

Cat. No.: B3049766
CAS No.: 21915-53-7
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Phenyloxiranyl)methanol” is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as “(3-Phenyl-2-oxiranyl)methanol” and "(3-Phenyloxiran-2-yl)methanol" .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C9H10O2 . This indicates that it contains 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 150.17 . It has a melting point of 26.5°C and a boiling point of 231.72°C (rough estimate) . The density of the compound is 1.1512 and it has a refractive index of 1.5427 (estimate) .

Scientific Research Applications

Enantioselective Catalysis and Organic Synthesis

(3-Phenyloxiranyl)methanol is a versatile intermediate in organic synthesis, especially in the synthesis of epoxides with high enantioselectivity. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol has been synthesized from (R)-1-phenylethylamine and utilized as a catalyst for the enantioselective epoxidation of α,β-enones, leading to the production of corresponding epoxides in good yields and high enantioselectivities at room temperature (Jun Lu et al., 2008). This highlights the application of this compound derivatives in asymmetric catalysis, providing a route to chiral epoxides which are valuable in pharmaceutical synthesis.

Lipid Dynamics and Biological Membranes

Research involving methanol, such as studies on lipid dynamics and the impact on biological membranes, provides insights into the biological relevance of simple alcohols like methanol. For instance, methanol has been shown to significantly influence lipid dynamics, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics in biological membranes. These findings are critical for understanding the role of solvents in biomembrane studies and proteolipid compositions, which are essential for cell survival and protein reconstitution (Michael H. L. Nguyen et al., 2019).

Catalysis and Chemical Transformations

Methanol serves as a hydrogen source and C1 synthon in chemical synthesis, underpinning its significance in catalysis and energy technologies. A novel method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes has been developed. This method employs RuCl3.xH2O as a catalyst, showcasing methanol's utility as both a reagent and solvent in organic transformations, including the synthesis of pharmaceutical agents (Naina Sarki et al., 2021).

Advanced Material Synthesis

The role of this compound extends to the synthesis of advanced materials and chemical intermediates. For instance, a highly regioselective opening of 3-phenyloxirane-2-methanol with sodium phenoxides or thiophenoxides, supported by β-cyclodextrin in water, demonstrates its application in producing 3-(aryloxy)- or 3-(arylthio)propane-1,2-diols. This method offers a mild and efficient route to valuable diols for further chemical modifications or as building blocks in material science (M. Narender et al., 2007).

Safety and Hazards

“(3-Phenyloxiranyl)methanol” is classified as a hazardous substance. It has been assigned the GHS07 and GHS05 hazard pictograms . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(3-phenyloxiran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVALSANGMFRTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871329
Record name (3-Phenyl-2-oxiranyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21915-53-7
Record name 3-Phenyl-2-oxiranemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21915-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenyloxiranyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021915537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Phenyl-2-oxiranyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenyloxiranyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium carbonate (224 g) and trans-cinnamyl alcohol (200.0 g) were mixed with 2 L of methylene chloride, a slow nitrogen sweep was maintained through the vapor space of the flask and the mixture was cooled to 15-20° C. with a cold water bath. Peracetic acid solution (35%, 381.2 mL) was added over a 3 hour period, maintaining the internal temperature below 25° C. After the peracetic acid addition was complete, the mixture was stirred for 2-3 hours until complete, as shown by HPLC analysis. The mixture was cooled to 10° C. with an ice bath, and a solution of sodium sulfite (160 g) in 1200 ml water was added slowly over 90 minutes, keeping the temperature below 30° C. The phases were separated and the aqueous phase was extracted with methylene chloride (200 mL) to give a solution of the title compound.
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Peracetic acid
Quantity
381.2 mL
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Phenyloxiranyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Phenyloxiranyl)methanol
Reactant of Route 3
(3-Phenyloxiranyl)methanol
Reactant of Route 4
(3-Phenyloxiranyl)methanol
Reactant of Route 5
(3-Phenyloxiranyl)methanol
Reactant of Route 6
(3-Phenyloxiranyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.